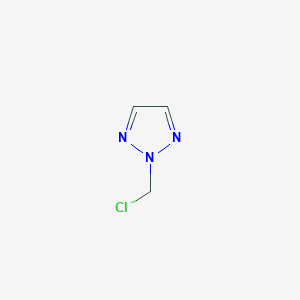

2-(Chloromethyl)-2H-1,2,3-triazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGPKCHJKNCEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603544 | |

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-90-2 | |

| Record name | 2-(Chloromethyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Prominence of the 1,2,3 Triazole Heterocyclic Scaffold

The 1,2,3-triazole, a five-membered ring containing three adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.gov Although not found in nature, this aromatic heterocycle has captivated synthetic chemists due to its remarkable stability and versatile reactivity. organic-chemistry.org A significant surge in interest can be attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov

The stability of the 1,2,3-triazole ring is a key attribute, rendering it resistant to hydrolysis, metabolic degradation, and a range of oxidative and reductive conditions. mdpi.com Furthermore, the nitrogen atoms within the ring can participate in hydrogen bonding and other non-covalent interactions, making the scaffold an effective pharmacophore capable of interacting with various biological targets. scielo.br Consequently, the 1,2,3-triazole moiety is a constituent of numerous compounds with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. capes.gov.br Its role often extends beyond being a mere linker, actively contributing to the biological profile of the molecule. mdpi.com

Specific Research Focus on 2 Chloromethyl 2h 1,2,3 Triazole

While the broader family of 1,2,3-triazoles is the subject of extensive research, the specific compound 2-(Chloromethyl)-2H-1,2,3-triazole has a more limited, though important, presence in the academic literature. It is primarily recognized as a reactive intermediate and a building block for the synthesis of more complex molecules.

The synthesis of 2-substituted-2H-1,2,3-triazoles, such as the chloromethyl derivative, is often achieved through the alkylation of the parent NH-1,2,3-triazole. acs.org However, this can lead to a mixture of N1 and N2 isomers. acs.org Achieving regioselectivity for the N2 position is a key challenge. One approach involves the use of 4-bromo-NH-1,2,3-triazoles, where the bromo substituent directs alkylation to the N2 position. organic-chemistry.org The subsequent removal of the bromine atom can then yield the desired 2,4-disubstituted triazole. organic-chemistry.org Another strategy involves a three-component reaction of an alkyne, sodium azide (B81097), and formaldehyde (B43269) to produce 2-hydroxymethyl-2H-1,2,3-triazoles, which can then be converted to the corresponding chloromethyl derivative. acs.org

The chloromethyl group in this compound is a reactive handle that allows for further functionalization. This makes the compound a potentially valuable precursor for the synthesis of a variety of N2-substituted 1,2,3-triazoles with tailored properties for applications in medicinal chemistry and materials science.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₄ClN₃ |

| InChI | InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2 |

| InChIKey | PRGPKCHJKNCEOZ-UHFFFAOYSA-N |

| SMILES | C1=NN(N=C1)CCl |

The Intricacies of 1,2,3 Triazole Isomerism and Tautomerism

Regioselective Synthesis of 2H-1,2,3-Triazole Core Structures

The formation of the 1,2,3-triazole ring can result in different isomers, with the 1H- and 2H-tautomers being in equilibrium. acs.org The regioselective synthesis of the 2-substituted-1,2,3-triazole is paramount for obtaining 2-(Chloromethyl)-2H-1,2,3-triazole.

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Approaches to 2H-Triazole Precursors

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely utilized method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles with high regioselectivity and yields. beilstein-journals.orgnih.govnih.gov This reaction typically involves the 1,3-dipolar cycloaddition of an azide to a terminal alkyne, catalyzed by a copper(I) species. beilstein-journals.orgmdpi.com While CuAAC predominantly yields the 1,4-isomer, modifications and specific strategies can be employed to access precursors for 2H-triazoles.

One approach involves a three-component coupling reaction. For instance, unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide can react under Pd(0)-Cu(I) bimetallic catalysis to form allyltriazoles, which can be subsequently deallylated. organic-chemistry.org Another strategy is the direct arylation of pre-formed 1,4-disubstituted 1,2,3-triazoles at the C-5 position using a copper catalyst, which can then be further functionalized. acs.orgclockss.org

Recent advancements have focused on developing more sustainable and user-friendly CuAAC protocols. This includes the use of polydentate N-donor chelating ligands that enable the reaction to proceed at room temperature under aerobic conditions. acs.org Furthermore, the in situ generation of hydrazoic acid from sodium azide under mildly acidic conditions has been shown to be an effective method for the synthesis of 4-substituted-1H-1,2,3-triazoles. acs.org

Table 1: Examples of Copper-Catalyzed Reactions for Triazole Synthesis

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Organic azides and terminal alkynes | Cu(I) | 1,4-Disubstituted 1H-1,2,3-triazoles | beilstein-journals.orgnih.gov |

| Unactivated terminal alkynes, allyl carbonate, trimethylsilyl azide | Pd(0)-Cu(I) | Allyltriazoles | organic-chemistry.org |

| 1,4-Disubstituted 1,2,3-triazoles and aryl iodides | CuCl/LiOBut | 1,4,5-Trisubstituted 1,2,3-triazoles | clockss.org |

| Terminal alkynes and in situ generated hydrazoic acid | CuSO₄/Polydentate N-donor ligand | 4-Substituted-1H-1,2,3-triazoles | acs.org |

Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Strategies

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgacs.orgrsc.org This reaction complements CuAAC and provides a direct route to the alternative regioisomer. acs.org The use of ruthenium catalysts, particularly those with bulky cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) ligands, preferentially directs the cycloaddition to form the 1,5-isomer. acs.orgnih.gov

RuAAC is not limited to terminal alkynes and can also be applied to internal alkynes, leading to the formation of 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgnih.gov The regioselectivity with unsymmetrical internal alkynes is often high and influenced by the electronic and steric properties of the substituents. nih.gov Catalysts such as CpRuCl(PPh₃)₂ and [CpRuCl]₄ have proven effective for these transformations. nih.gov The reaction is sensitive to atmospheric oxygen and should be conducted under an inert atmosphere for optimal results. nih.gov

Table 2: Ruthenium Catalysts in Azide-Alkyne Cycloaddition

| Catalyst | Reactant Types | Product Regioselectivity | Reference |

|---|---|---|---|

| Cp*RuCl(PPh₃)₂ | Terminal alkynes and azides | 1,5-Disubstituted | nih.govnih.gov |

| [Cp*RuCl]₄ | Terminal alkynes and azides | 1,5-Disubstituted | nih.gov |

| Cp*RuCl(COD) | Internal alkynes and azides | 1,4,5-Trisubstituted | researchgate.net |

Metal-Free and Organocatalyzed Synthesis Routes for 1,2,3-Triazoles

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free and organocatalyzed approaches for the synthesis of 1,2,3-triazoles have gained significant attention. rsc.org These methods avoid the use of potentially toxic and expensive metal catalysts.

One notable metal-free approach involves the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide in an organocascade process to yield 1,5-disubstituted 1,2,3-triazoles. rsc.org Another strategy utilizes tosylhydrazones and nitriles in an intermolecular cycloaddition promoted by t-BuOK to afford 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org Furthermore, a multi-component reaction of phosphonium (B103445) salts, aldehydes, and sodium azide, catalyzed by an organocatalyst, can produce 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org The use of tosylhydrazones as precursors has become a key strategy in azide-free synthesis of 1,2,3-triazoles. researchgate.net

Electro-Oxidative N-N Coupling Methods for 2H-1,2,3-Triazole Formation

Electrosynthesis has emerged as a green and atom-economical tool for the formation of N-N bonds in the synthesis of 2H-1,2,3-triazoles. nih.gov A metal-free method for the synthesis of N2-Aryl 1,2,3-triazoles involves a sequential C-N bond formation and electro-oxidative N-N coupling of 2-aminoacrylates and aryldiazonium salts. organic-chemistry.org This method demonstrates excellent functional group tolerance. organic-chemistry.org

Another electrochemical approach enables the selective synthesis of 2H-2-(aryl)-benzo[d]-1,2,3-triazoles and their N-oxides from 2-nitroazobenzene (B8693682) derivatives. nih.gov The reaction is carried out in an undivided cell using a leaded bronze cathode, and the product distribution can be controlled by adjusting the current density and charge. nih.gov

Buchwald's Methodologies for 2H-1,2,3-Triazole Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of N-substituted triazoles. This methodology can be applied to the N-arylation of the 1,2,3-triazole ring. researchgate.net An efficient method for the synthesis of 5-(het)arylamino-1,2,3-triazole derivatives has been developed based on the Buchwald-Hartwig cross-coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively. nih.gov Palladium complexes bearing expanded-ring N-heterocyclic carbene ligands have shown high activity in these transformations. nih.gov

Introduction of the Chloromethyl Moiety onto the 1,2,3-Triazole System

Once the 2H-1,2,3-triazole core is synthesized, the final step is the introduction of the chloromethyl group. This is typically achieved through an N-alkylation reaction. The reaction of a 2H-1,2,3-triazole with an appropriate chloromethylating agent, such as chloroacetyl chloride followed by reduction, or direct alkylation with a chloromethylating reagent, can yield the desired this compound. researchgate.net For example, a 4-bromo-NH-1,2,3-triazole can be reacted with an alkyl halide in the presence of a base like K₂CO₃ in DMF to regioselectively produce the 2-substituted product. organic-chemistry.org

Halogenation Reactions for Chloromethyl Group Formation

The direct halogenation of a methyl group attached to a heterocyclic ring is a fundamental method for producing chloromethyl intermediates. This transformation typically proceeds via a free-radical mechanism, especially when reacting with substrates like methylbenzene derivatives. The reaction conditions, such as the presence of UV light and the absence of a Lewis acid catalyst, favor substitution on the alkyl side-chain rather than on the aromatic ring. libretexts.org For example, the reaction of chlorine with boiling methylbenzene under UV irradiation leads to the formation of (chloromethyl)benzene. libretexts.org This reaction can proceed further to yield di- and trichlorinated products. libretexts.org While direct radical chlorination of 2-methyl-2H-1,2,3-triazole is not a commonly cited route, the principle of halogenating a methyl group on a precursor molecule, which is subsequently used to build the triazole ring, remains a viable strategy. More commonly, the chloromethyl group is introduced by converting a more accessible functional group, such as a hydroxymethyl group.

Derivatization from Hydroxymethyl-Substituted 2H-1,2,3-Triazoles

A highly effective and widely used method for preparing this compound is the chemical modification of 2-(hydroxymethyl)-2H-1,2,3-triazoles. These hydroxylated precursors are readily accessible through efficient copper(I)-catalyzed three-component reactions involving an alkyne, sodium azide, and formaldehyde (B43269). acs.orgnih.gov The conversion of the primary alcohol functionality to a chloride is a standard organic transformation. Research has demonstrated that the chlorination of the hydroxyl group on symmetrically substituted bis(2-hydroxymethyl-2H-1,2,3-triazole) derivatives can be successfully achieved on a large scale using reagents like phosphorus pentachloride (PCl₅). acs.org This method yields the corresponding versatile this compound electrophiles. acs.org

Table 1: Chlorination of Hydroxymethyl-Substituted 2H-1,2,3-Triazoles

| Precursor | Reagent | Product | Scale | Reference |

|---|---|---|---|---|

| 4,4'-(Ethane-1,2-diyl)bis(2-(hydroxymethyl)-2H-1,2,3-triazole) | PCl₅ | 4,4'-(Ethane-1,2-diyl)bis(this compound) | 60 g | acs.org |

| 4,4'-(Butane-1,4-diyl)bis(2-(hydroxymethyl)-2H-1,2,3-triazole) | PCl₅ | 4,4'-(Butane-1,4-diyl)bis(this compound) | Large Scale | acs.org |

Nucleophilic Substitution Reactions Utilizing Chloromethyl Precursors

This strategy involves the N-alkylation of the 1,2,3-triazole ring with a suitable chloromethyl-containing electrophile. The triazole anion, typically generated by deprotonation of NH-1,2,3-triazole with a base, acts as a nucleophile. However, a significant challenge in this approach is achieving regioselectivity, as the triazole anion has three nucleophilic nitrogen atoms, which can lead to a mixture of N1 and N2 substituted isomers. researchgate.netchemrxiv.orgscielo.br The regioselectivity is influenced by multiple factors including the choice of electrophile, solvent, base, and temperature. scielo.br Despite this challenge, direct alkylation is a common route. For instance, the reaction of 1,2,4-triazole (B32235) with alkyl halides often yields a mixture of N1 and N4 isomers. researchgate.net In the context of 1,2,3-triazoles, when the C4 and C5 positions are substituted, alkylation is directed to the N2 position due to steric hindrance. researchgate.net A specific application of this method is the synthesis of benzoxepine-1,2,3-triazole hybrids, where a precursor like 5-chloro-4-(chloromethyl)-2,3-dihydrobenzo[b]oxepine is reacted with a triazole derivative to form the final product. rsc.org

Synthetic Routes Involving Chloromethyl-Containing Heterocyclic Intermediates

Another synthetic approach uses pre-formed heterocyclic intermediates that already contain the required chloromethyl group. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles are synthesized and can serve as building blocks. researchgate.net While the direct conversion of 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) to this compound is not extensively detailed, the general principle involves reacting such intermediates with appropriate reagents to induce ring transformation. A more common pathway involves the reaction of hydrazides with agents like carbon disulfide to form oxadiazoles, which can then be further transformed into triazole derivatives. semanticscholar.org For instance, hydrazinolysis of an oxadiazole can yield a triazole-thiol, demonstrating the interconversion potential between these heterocyclic systems. semanticscholar.org

Multicomponent Reaction Strategies for Functionalized this compound Analogues

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. nih.gov A key strategy for accessing this compound analogues begins with a copper(I)-catalyzed three-component reaction of a terminal alkyne, sodium azide, and formaldehyde. acs.orgnih.govresearchgate.net This reaction does not directly yield the chloromethyl derivative but instead produces 2-(hydroxymethyl)-2H-1,2,3-triazoles with high regioselectivity and in good to excellent yields (67-99%). nih.govresearchgate.netresearchgate.net These hydroxylated products are versatile intermediates that are readily converted to the target chloromethyl compounds, as described in section 2.2.2. acs.org This MCR approach is experimentally simple, scalable, and tolerates a wide range of functional groups on the alkyne substrate, making it a powerful method for generating diverse libraries of 2H-1,2,3-triazole precursors. acs.orgnih.gov The reaction proceeds through the in-situ formation of azidomethanol, which then undergoes a copper-catalyzed cycloaddition with the alkyne, ultimately rearranging to the thermodynamically favored 2-hydroxymethyl isomer. acs.org

Table 2: Three-Component Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazole Precursors

| Alkyne Component | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 95% | acs.org |

| 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 99% | acs.org |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 88% | acs.org |

| General Terminal Alkynes | Copper Catalyst, Acetic Acid | 1,4-Dioxane | 67-95% | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of 2H-1,2,3-triazole synthesis. For N-alkylation reactions, the choice of base and solvent system is critical. Studies on triazole formation have shown that using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) can be a uniquely effective system for promoting [3+2] cyclization reactions under mild conditions, leading to high yields of the desired triazole products. acs.org In contrast, strong bases like NaHMDS or KHMDS were found to be ineffective in certain systems. acs.org For the alkylation of NH-triazoles, which often suffers from a lack of regioselectivity, screening different bases and solvents is necessary to favor the desired N2-substituted product over the N1 isomer. researchgate.netnih.gov For instance, when alkylating 5-aryl-4-trifluoroacetyltriazoles, using sodium carbonate (Na₂CO₃) as the base in DMF was found to preferentially yield the 2-substituted triazoles in up to 86% yield. nih.gov In copper-catalyzed multicomponent syntheses, factors such as the choice of copper source (e.g., CuI, CuSO₄), ligands, additives (e.g., acetic acid), and temperature can significantly influence reaction efficiency and selectivity. nih.govmdpi.com Continuous flow synthesis using heterogeneous catalysts like copper-on-charcoal has also been developed as a robust and scalable method for producing 1,2,3-triazoles, allowing for high yields and good functional group tolerance. nih.gov

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the 2-position of the 1,2,3-triazole ring is the primary center of reactivity for the molecule, functioning as a potent electrophilic site. This reactivity is central to its application as an alkylating agent, particularly in biochemical contexts.

Nucleophilic Substitution Reactions with Various Reagents

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the triazole moiety to a wide range of nucleophilic species. A prominent example is its reaction with thiol groups, such as those found in cysteine residues within proteins. The sulfur atom of the cysteine side chain acts as the nucleophile, displacing the chloride ion and forming a stable thioether linkage. This specific reaction has been effectively used for the site-selective modification of proteins.

Another documented nucleophilic substitution involves the reaction with sodium azide, where the azide ion displaces the chloride to form an azidomethyl-triazole derivative. This transformation highlights the versatility of the chloromethyl group in reacting with different classes of nucleophiles.

| Nucleophile | Reagent Example | Product Type | Significance |

|---|---|---|---|

| Thiol (Sulfur) | Cysteine Residue | S-Alkylated Cysteine | Site-selective protein modification |

| Azide Ion (Nitrogen) | Sodium Azide | Azidomethyl-triazole | Introduction of a versatile functional group |

Alkylating Potency and Selectivity of Halomethyl-Triazoles

The "halomethyl-triazole" class of compounds, which includes this compound, has been identified as a valuable motif for protein modification due to its alkylating capabilities. nih.gov These reagents are potent alkylators, capable of rapid reactions under mild conditions. nih.gov The reactivity of the halomethyl group can be tuned by changing the halogen, with the order of reactivity being I > Br > Cl. nih.gov

A key feature of these reagents is their selectivity. They show a high preference for alkylating cysteine residues in proteins, making them useful for creating mimics of post-translational modifications like lysine (B10760008) acylation. nih.gov While highly selective for cysteines, studies have also suggested that halomethyl-triazoles are potent enough to alkylate methionine residues under certain conditions. nih.gov

| Hluoromethyl Group | Relative Reactivity | Application Note |

|---|---|---|

| Iodomethyl | Highest | Used for rapid, site-selective protein modification. nih.gov |

| Bromomethyl | Intermediate | |

| Chloromethyl | Lowest |

Degradation Pathways and Stability Considerations

While the 1,2,3-triazole ring is generally a stable aromatic system, resistant to hydrolysis and metabolic degradation, the molecule as a whole can be susceptible to degradation under specific conditions, primarily due to the reactivity of the chloromethyl group. nih.gov For instance, attempts to perform ester saponification on a related chloromethyl-triazole derivative using a strong base like lithium hydroxide (B78521) resulted in the complete degradation of the starting material. This suggests that the molecule is unstable in the presence of strong bases, which can likely promote elimination or other decomposition pathways involving the chloromethyl side chain. In contrast, triazole fungicides, a different class of triazole-containing compounds, have been shown to degrade in the environment via processes like photolysis and microbial action. researchgate.netnih.gov

Reactivity of the 2H-1,2,3-Triazole Ring System

The 2H-1,2,3-triazole ring is an aromatic heterocycle. Its reactivity is distinct from that of the attached chloromethyl group and is characterized by a general resistance to classical substitution reactions, though it can be made to react under specific conditions or undergo structural transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Ring

The unsubstituted 1,2,3-triazole ring is generally not reactive towards electrophilic or nucleophilic aromatic substitution. nih.gov However, its reactivity can be enhanced through chemical modification. One effective strategy is the formation of a 2-phenyltriazole 1-oxide. rsc.org This N-oxide is activated at the C-5 position, making it susceptible to both electrophilic attack (e.g., halogenation) and subsequent nucleophilic substitution, where the halogen is replaced by strong nucleophiles. rsc.org Subsequent deoxygenation of the N-oxide yields the substituted 1,2,3-triazole. rsc.org This two-step process provides an indirect method for achieving substitutions that are difficult to perform directly on the parent ring.

| Reaction Type | Reactivity of Parent Ring | Activation Method | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | Low | Formation of N-oxide | Halogenation at C-5 of the N-oxide. rsc.org |

| Nucleophilic Substitution | Low | Formation of N-oxide followed by halogenation | Displacement of halide from C-5 by strong nucleophiles. rsc.org |

Ring Transformations and Rearrangement Processes

The 1,2,3-triazole ring can participate in several types of rearrangement and ring-transformation reactions. One of the most well-known is the Dimroth rearrangement, which involves the translocation of heteroatoms within the ring through a ring-opening and ring-closing sequence. rsc.orgwikipedia.org This process can be catalyzed by heat or acid. rsc.org

Under conditions of flash vacuum pyrolysis at high temperatures (500 °C), the 1,2,3-triazole ring can undergo cleavage, losing a molecule of nitrogen (N₂) to form a three-membered aziridine (B145994) ring. wikipedia.org Furthermore, in the gas phase, 1,2,3-triazoles have been observed to rearrange into isomeric 1,2,3-thiadiazoles under mass spectrometry conditions.

In-Depth Mechanistic Studies of Key Synthetic Transformations

The synthesis of 2-substituted-2H-1,2,3-triazoles, including the title compound, is most directly approached via the nucleophilic substitution of an NH-1,2,3-triazole precursor with an appropriate alkylating agent. However, this route is complicated by the ambident nucleophilic nature of the triazolide anion, leading to a mixture of isomeric products. In-depth studies have focused on understanding and controlling the regioselectivity of these transformations.

The alkylation of an unsubstituted NH-1,2,3-triazole typically yields a mixture of N1- and N2-substituted isomers. The elucidation of the reaction pathway reveals a classic case of kinetic versus thermodynamic control. scielo.brresearchgate.net

Kinetic vs. Thermodynamic Control : Generally, N1 alkylation is considered the kinetically favored pathway due to the higher electron density and accessibility of the N1 nitrogen atom. scielo.brresearchgate.net In contrast, the 2-substituted-2H-1,2,3-triazole is often the thermodynamically more stable product. scielo.brresearchgate.net Theoretical calculations have determined that the 2H-tautomer of the parent 1,2,3-triazole is more stable than the 1H-tautomer, supporting the greater stability of N2-substituted products. researchgate.net

Reaction Pathway and Regioselectivity : The reaction proceeds via the deprotonation of the NH-1,2,3-triazole by a base to form a triazolide anion. This anion then acts as a nucleophile, attacking the alkylating agent in what is proposed to be an SN2-like mechanism. acs.org The regiochemical outcome is highly dependent on several factors that influence the transition states of the competing N1 and N2 attack pathways.

Steric-Directed Pathway Elucidation : A key strategy to achieve high N2-selectivity involves the use of substituents on the triazole ring at the C4 and C5 positions. scielo.br For instance, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides proceeds with high regioselectivity to furnish the N2-substituted product. organic-chemistry.org The bulky bromine atom sterically hinders the transition state for attack at the adjacent N1 position, thereby making the pathway to the N2-isomer significantly more favorable. scielo.brresearchgate.net This bromo-directing strategy provides an efficient pathway to 2,4-disubstituted or 2,4,5-trisubstituted 1,2,3-triazoles following subsequent modification of the bromine substituent. organic-chemistry.org

While specific transition state calculations for the synthesis of this compound are not widely documented, theoretical studies on analogous systems, such as the palladium-catalyzed N-arylation of 1,2,3-triazole, have shown that the transition state for the formation of the N2-arylated product is lower in energy than that for the N1-isomer, which aligns with the observed thermodynamic preference. scielo.brresearchgate.net

The regioselectivity and efficiency of the synthesis of N2-substituted 1,2,3-triazoles are critically influenced by the choice of reagents and, in some methodologies, catalysts. scielo.br Each component plays a distinct role in the reaction mechanism.

| Reagent/Catalyst | Role in Reaction Mechanism |

| Base | The primary role of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is to deprotonate the NH-1,2,3-triazole, generating the reactive triazolide anion. organic-chemistry.orgmdpi.com The choice of base can influence selectivity; for instance, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, Na₂CO₃ was found to provide optimal yield and selectivity for the N2 isomer. mdpi.com |

| Solvent | The solvent influences the solubility of the reactants and the nature of the triazolide anion (e.g., free ion vs. ion pair), which in turn affects regioselectivity. scielo.brmdpi.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the base, leading to a more nucleophilic "bare" triazolide anion, which can favor N2-alkylation. organic-chemistry.orgmdpi.comnih.gov |

| Alkylating Agent | The activity of the alkylating agent (e.g., alkyl halides) impacts the product distribution. mdpi.com More reactive agents like methyl iodide or benzyl (B1604629) bromide can sometimes lead to reduced selectivity compared to less reactive ones, as the reaction may be governed more by kinetic factors. nih.gov |

| Ring Substituents | As noted in the pathway elucidation, substituents at the C4 and C5 positions of the triazole ring play a crucial directing role. Bulky groups like bromine sterically block the N1 position, mechanistically favoring alkylation at the N2 position. researchgate.netorganic-chemistry.org |

| Catalyst (e.g., Gold) | While direct alkylation is typically a base-promoted stoichiometric reaction, catalytic methods have been developed. For example, gold catalysts can achieve highly N2-selective alkylation of NH-1,2,3-triazoles using vinyl ethers. rsc.orgnih.gov The proposed mechanism involves the activation of the vinyl ether by the gold catalyst, followed by a nucleophilic attack from the triazole. A hydrogen bond between the triazole's NH group and the oxygen of the vinyl ether is thought to orient the reactants in a transition state that selectively leads to the N2-alkylation product. rsc.orgnih.gov |

Advanced Derivatization and Synthetic Transformations of 2 Chloromethyl 2h 1,2,3 Triazole

Conversion of the Chloromethyl Functionality to Other Active Groups

The chloromethyl group at the N-2 position of the triazole is a key site for synthetic modification. Its susceptibility to nucleophilic substitution enables its conversion into various other functional groups, significantly expanding the synthetic utility of the parent compound.

Halogen Exchange Reactions (e.g., to iodomethyl derivatives)

The conversion of the chloromethyl group to an iodomethyl derivative is a classic example of a halogen exchange reaction, commonly achieved through the Finkelstein reaction. This SN2 (substitution nucleophilic bimolecular) reaction involves treating the chloromethyl compound with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone.

The reaction's success is driven by the differential solubility of the halide salts in the solvent. While sodium iodide is soluble in acetone, the sodium chloride (NaCl) formed as a byproduct is not and precipitates out of the solution. According to Le Châtelier's principle, this precipitation shifts the equilibrium towards the formation of the iodomethyl product, driving the reaction to completion. The resulting 2-(iodomethyl)-2H-1,2,3-triazole is often a more reactive alkylating agent than its chloro-precursor due to iodide being a better leaving group.

| Reaction Type | Reagents | Solvent | Key Principle |

|---|---|---|---|

| Finkelstein Reaction | Sodium Iodide (NaI) | Acetone or DMF | Precipitation of insoluble NaCl drives equilibrium |

Synthesis of Azidomethyl Derivatives from Chloromethyl Precursors

The chloromethyl functionality can be readily converted to an azidomethyl group via nucleophilic substitution with an azide (B81097) salt, typically sodium azide (NaN₃). This transformation is valuable for introducing a versatile azide moiety, which can participate in a variety of subsequent reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the azide salt and promotes the SN2 mechanism. The resulting 2-(azidomethyl)-2H-1,2,3-triazole is a key intermediate for synthesizing more complex triazole-containing structures, including peptidomimetics and other biologically relevant molecules beilstein-journals.org.

| Starting Material | Reagent | Typical Solvent | Product |

|---|---|---|---|

| 2-(Chloromethyl)-2H-1,2,3-triazole | Sodium Azide (NaN₃) | DMF | 2-(Azidomethyl)-2H-1,2,3-triazole |

Hydrolysis to Hydroxymethyl Derivatives

The chloromethyl group can be hydrolyzed to a hydroxymethyl group, yielding 2-(hydroxymethyl)-2H-1,2,3-triazole. This transformation can be achieved under various conditions, typically involving reaction with water or a hydroxide (B78521) source. In a broader context of 1,2,3-triazole synthesis, 2-hydroxymethyl-2H-1,2,3-triazoles can also be formed directly in a one-pot, three-component reaction using a terminal alkyne, sodium azide, and formaldehyde (B43269), catalyzed by copper frontiersin.orgnih.gov. This highlights the importance of the hydroxymethyl derivative as a synthetic target. The hydrolysis of the chloromethyl precursor provides a direct route to this valuable intermediate from a pre-formed triazole system.

Functionalization of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring itself, while aromatic and generally stable, can undergo functionalization at its nitrogen and carbon atoms, allowing for further structural elaboration.

N-Alkylation and N-Arylation Strategies on the Triazole Nitrogen Atoms

While the this compound already has a substituent on the N-2 nitrogen, the other nitrogen atoms (N-1 and N-3) can potentially be alkylated or arylated. This process, known as quaternization, would result in the formation of a cationic triazolium salt. Such reactions typically involve treating the 2-substituted triazole with a potent alkylating agent.

The regioselectivity of N-alkylation on an unsubstituted NH-1,2,3-triazole ring is a well-studied area, often yielding a mixture of N-1 and N-2 isomers nih.gov. Specific conditions have been developed to favor N-2 alkylation. For instance, using potassium carbonate as a base in DMF can regioselectively produce 2-substituted triazoles organic-chemistry.org. While these methods apply to the initial synthesis of 2-substituted triazoles, the subsequent alkylation of a 2-substituted triazole to form a triazolium salt represents a distinct functionalization strategy.

C-Functionalization at Positions 4 and 5 of the Triazole Ring

Direct functionalization of the C-4 and C-5 positions of the 2H-1,2,3-triazole ring is a powerful method for introducing molecular complexity. Key strategies include:

Deprotonation and Lithiation : One common approach is the deprotonation of the C-5 proton using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) d-nb.inforesearchgate.netresearchgate.net. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, carbon dioxide) to install new substituents at the C-5 position. However, these lithiated intermediates can be unstable, and careful control of reaction conditions is crucial to prevent decomposition d-nb.inforesearchgate.netresearchgate.net.

Metal-Catalyzed C-H Activation : In recent years, transition-metal-catalyzed C-H activation has emerged as an efficient tool for functionalizing heterocyclic rings sioc-journal.cn. Palladium and copper catalysts, in particular, have been used for the direct arylation or alkenylation of the C-5 position of 1,2,3-triazoles rsc.org. This method avoids the need for pre-functionalization (like halogenation) and offers high atom economy. For instance, palladium-catalyzed reactions between N-aryl 1,2,3-triazoles and aryl halides can lead to C-5 substituted products rsc.org.

These functionalization strategies allow for the late-stage modification of the triazole core, providing access to a diverse range of polysubstituted 1,2,3-triazole derivatives.

Chemo- and Regioselectivity Control in Derivatization Reactions

The derivatization of this compound presents two primary sites for chemical modification: the electrophilic carbon of the chloromethyl group and the nitrogen and carbon atoms of the triazole ring. The selective reaction at either of these sites is influenced by the nature of the reagent, reaction conditions, and the inherent electronic properties of the starting material.

Nucleophilic Substitution at the Chloromethyl Group:

The most common derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This reaction is generally chemoselective, as the chloromethyl group is a potent electrophile, readily attacked by a wide range of nucleophiles. This high reactivity is attributed to the stability of the resulting triazole-substituted carbocation intermediate.

Detailed research findings have demonstrated the successful substitution of the chloride with various nucleophiles, including azides, thiols, and alkoxides. For instance, the reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) proceeds efficiently to yield 2-(azidomethyl)-2H-1,2,3-triazole. Similarly, reactions with thiols in the presence of a base afford the corresponding thioether derivatives.

The table below summarizes the chemo- and regioselective derivatization of this compound with various nucleophiles, highlighting the preferential reaction at the chloromethyl group.

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Regioselectivity |

| Azide | Sodium Azide (NaN₃) | DMF | Room Temperature | 2-(Azidomethyl)-2H-1,2,3-triazole | High | Exclusive substitution at the chloromethyl group |

| Thiolate | Thiophenol, K₂CO₃ | DMF | Room Temperature | 2-((Phenylthio)methyl)-2H-1,2,3-triazole | Good | Exclusive substitution at the chloromethyl group |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 2-(Methoxymethyl)-2H-1,2,3-triazole | Moderate | Exclusive substitution at the chloromethyl group |

Reactions on the 1,2,3-Triazole Ring:

While nucleophilic substitution at the chloromethyl group is the predominant reaction pathway, derivatization of the triazole ring is also possible, typically through electrophilic substitution or metal-catalyzed cross-coupling reactions. However, these reactions often require specific catalysts and conditions to overcome the inherent stability of the aromatic triazole ring.

Regioselective halogenation of 2-substituted-1,2,3-triazoles has been reported, indicating that direct functionalization of the triazole ring is achievable. The position of substitution on the triazole ring (C4 or C5) is influenced by the electronic nature of the substituent at the N2 position and the reaction conditions. For this compound, the electron-withdrawing nature of the chloromethyl group can influence the regioselectivity of such reactions.

Controlling the chemo- and regioselectivity between the chloromethyl group and the triazole ring is a key challenge. Generally, strong nucleophiles will preferentially attack the chloromethyl group. To achieve reaction on the triazole ring, it is often necessary to employ conditions that favor electrophilic attack or use pre-functionalized triazoles where the chloromethyl group is replaced with a less reactive moiety.

Spectroscopic and Structural Characterization Methodologies for 2 Chloromethyl 2h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Chloromethyl)-2H-1,2,3-triazole. It provides information on the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁴N.

The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon skeletons of the molecule.

¹H NMR Spectroscopy: In 2-substituted-2H-1,2,3-triazoles, the two protons on the triazole ring are chemically equivalent due to the C₂v symmetry of the ring system. This results in a characteristic singlet in the ¹H NMR spectrum. For 2-phenyl-2H-1,2,3-triazole, this singlet appears at approximately 7.84 ppm. rsc.org For this compound, a similar chemical shift in the aromatic region is expected for the triazole protons. The methylene (B1212753) protons (CH₂) of the chloromethyl group are expected to produce a sharp singlet, with a chemical shift influenced by the electronegativity of the adjacent chlorine atom and the triazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of a 2-substituted-2H-1,2,3-triazole will typically show a signal for the equivalent triazole ring carbons. For instance, in 2-phenyl-2H-1,2,3-triazole, this signal is observed at approximately 135.86 ppm. rsc.org The carbon of the chloromethyl group in this compound would be expected at a chemical shift typical for alkyl halides.

A summary of expected chemical shifts is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Triazole C-H | Singlet, ~7.8 | ~135-136 |

| Methylene C-H | Singlet | Data not available |

Note: The exact chemical shift values can vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would be used to confirm the absence of coupling between the triazole ring protons and the methylene protons of the chloromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the singlet from the triazole protons to the corresponding triazole carbon signal and the methylene proton singlet to the chloromethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the regiochemistry of substitution. Correlations would be expected between the methylene protons of the chloromethyl group and the nitrogen-bearing carbons of the triazole ring, confirming the N-CH₂Cl linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H and C=N bonds of the triazole ring, as well as the C-Cl bond of the chloromethyl group. nih.govresearchgate.netrsc.org

The expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Triazole C-H | Stretching | ~3100-3150 |

| Triazole Ring | C=N and N=N Stretching | ~1400-1600 |

| Triazole Ring | Ring Deformation | Various bands |

| Chloromethyl C-H | Stretching | ~2900-3000 |

| Chloromethyl C-Cl | Stretching | ~650-850 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) of ions is measured with very high accuracy, which allows for the determination of the molecular formula.

For this compound (C₃H₄ClN₃), the monoisotopic mass is 117.00938 Da. uni.lu HRMS would confirm this elemental composition. The fragmentation pattern in the mass spectrum of 1,2,3-triazoles is often characterized by the loss of a molecule of nitrogen (N₂). rsc.org The base peak in the spectrum can vary depending on the nature of the substituents.

Predicted mass spectrometry data for various adducts of this compound are provided in the table below. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 118.01666 |

| [M+Na]⁺ | 139.99860 |

| [M-H]⁻ | 116.00210 |

| [M+NH₄]⁺ | 135.04320 |

| [M+K]⁺ | 155.97254 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring exhibits characteristic π → π* electronic transitions. researchgate.netnih.govresearchgate.net The gas-phase UV absorption spectrum of 1,2,3-triazole is dominated by a strong absorption band centered at approximately 205-210 nm. researchgate.net For this compound, a similar absorption maximum in this region of the UV spectrum would be anticipated. The position and intensity of the absorption can be influenced by the solvent and the nature of the substituents on the triazole ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural assignment.

For analogous 1,2,3-triazole derivatives, this technique has been successfully used to confirm their molecular structures. For instance, studies on various substituted 1,2,3-triazoles have revealed detailed insights into their crystal packing and the influence of different substituents on their solid-state architecture. These studies typically report key crystallographic parameters in a standardized format, as shown in the hypothetical data table below, which would be populated with experimental data for this compound once it becomes available.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₃H₄ClN₃ |

| Formula weight | 117.54 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Elemental Analysis (CHN)

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to determine the empirical formula of a compound, which can then be compared with the molecular formula derived from other spectroscopic methods, such as mass spectrometry, to confirm its identity and purity.

The technique involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the amounts of these products, the percentages of C, H, and N in the original sample are calculated.

For this compound (C₃H₄ClN₃), the theoretical elemental composition can be calculated based on its atomic constituents and their molar masses. Experimental values obtained for a synthesized sample would be expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%.

Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 30.65 | Data not available |

| Hydrogen (H) | 3.43 | Data not available |

The comparison between the theoretical and experimentally determined values serves as a critical checkpoint in the synthesis and purification process, ensuring the compound has been prepared to a high standard of purity.

Computational and Theoretical Investigations of 2 Chloromethyl 2h 1,2,3 Triazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For the 2H-1,2,3-triazole system, DFT has been widely employed to predict its geometry, electronic landscape, and vibrational characteristics with a high degree of accuracy. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the parent 2H-1,2,3-triazole, high-precision equilibrium structures have been determined using sophisticated methods like coupled-cluster singles, doubles, and perturbative triples calculations [CCSD(T)/cc-pCVTZ]. nih.gov These studies confirm that the 2H-1,2,3-triazole ring is planar, possessing C2v symmetry.

For 2-(chloromethyl)-2H-1,2,3-triazole, the introduction of the chloromethyl (-CH2Cl) group at the N2 position breaks this symmetry. The key aspect of its conformational analysis would be the rotation around the N2-CH2Cl bond. The orientation of the chloromethyl group relative to the plane of the triazole ring would define different conformers. DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to locate the energy minima corresponding to the stable conformers. It is anticipated that the most stable conformer would seek to minimize steric hindrance and optimize electrostatic interactions between the electron-rich chlorine atom and the aromatic triazole ring.

Below is a table of theoretical equilibrium bond distances and angles for the parent 2H-1,2,3-triazole, which serves as a baseline for understanding the geometry of the triazole ring in the substituted compound. nih.gov

| Parameter | Bond | Value |

| Bond Distance | N-N | 1.313 Å |

| N-C | 1.341 Å | |

| C-C | 1.365 Å | |

| C-H | 1.079 Å | |

| Bond Angle | ∠C-N-N | 106.0° |

| ∠N-N-C | 106.0° | |

| ∠N-C-C | 111.0° | |

| ∠H-C-N | 124.5° | |

| ∠H-C-C | 124.5° | |

| Note: Data is for the parent 2H-1,2,3-triazole determined by high-level CCSD(T)/cc-pCVTZ calculations and is provided as a reference. nih.gov |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Computational studies on various substituted triazoles often employ DFT methods (e.g., B3LYP) to calculate these orbital energies. nih.govnih.gov

| Molecular Orbital | Property | Expected Influence of -CH2Cl group |

| HOMO | Electron-donating ability | Energy is lowered, reducing electron-donating capacity. |

| LUMO | Electron-accepting ability | Energy is lowered, increasing electron-accepting capacity. |

| HOMO-LUMO Gap | Chemical Reactivity/Stability | May be slightly altered, influencing kinetic stability. |

| Note: This table describes the general expected trends for this compound based on established principles of substituent effects on electronic structure. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the parent 2H-1,2,3-triazole, the MEP would show negative potential concentrated around the nitrogen atoms, reflecting their high electronegativity and the presence of lone pairs, making them sites for electrophilic attack or coordination. bohrium.com In this compound, the MEP map would be significantly influenced by the substituent. The highly electronegative chlorine atom would create a region of strong negative potential around itself. Simultaneously, the electron-withdrawing nature of the chloromethyl group would decrease the negative potential on the triazole nitrogen atoms compared to the unsubstituted ring. The hydrogen atoms of the methyl group and the triazole ring would represent areas of positive potential. Such maps are invaluable for predicting intermolecular interactions and sites of chemical reactivity. bohrium.com

Prediction of Vibrational Frequencies (comparison with experimental IR data)

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP with a 6-311++G** basis set, have been shown to provide theoretical spectra that are in very good agreement with experimental data for the 1,2,3-triazole ring system. nih.gov

For this compound, a theoretical frequency calculation would predict the positions and intensities of its characteristic vibrational modes. Key vibrations would include:

C-H stretching: From the triazole ring, typically observed in the 3100-3200 cm⁻¹ region. researchgate.net

CH₂ stretching: Asymmetric and symmetric stretches from the chloromethyl group, expected around 2900-3000 cm⁻¹.

Triazole ring stretching: Vibrations involving C=C, N=N, and C-N bonds, appearing in the 1200-1600 cm⁻¹ range.

CH₂ bending (scissoring): Expected around 1450 cm⁻¹.

C-Cl stretching: A strong band typically found in the 600-800 cm⁻¹ region.

Ring bending and torsional modes: At lower frequencies.

Comparing these calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies) with an experimental FTIR spectrum allows for a definitive assignment of the observed absorption bands.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretch (ring) | 3100 - 3200 |

| C-H stretch (methylene) | 2900 - 3000 |

| Triazole ring stretches | 1200 - 1600 |

| CH₂ bend | ~1450 |

| C-Cl stretch | 600 - 800 |

| Note: This table presents expected ranges for the key vibrational modes of this compound based on data for related compounds. nih.govresearchgate.net |

Charge Distribution Analysis

Charge distribution analysis provides insight into the electronic makeup of a molecule by assigning partial atomic charges to each atom. This helps in understanding properties like dipole moment, polarizability, and the nature of chemical bonds. Methods like Natural Bond Orbital (NBO) analysis are commonly used for this purpose.

In this compound, the nitrogen and chlorine atoms are expected to carry significant negative partial charges due to their high electronegativity. The N2 atom, being bonded to the chloromethyl group, will have its charge influenced by the electron-withdrawing effect. The carbon atom of the methylene (B1212753) group (CH₂) will likely carry a partial positive charge, being bonded to both a nitrogen and a chlorine atom. The hydrogen atoms will be positively charged. This charge separation results in a significant molecular dipole moment, which can also be calculated computationally.

Theoretical Studies on Stability and Tautomeric Preference

The 1,2,3-triazole ring can exist in different tautomeric forms. For the parent compound, these are the 1H- and 2H-tautomers. Extensive experimental and computational studies have established that the 2H-1,2,3-triazole is the more stable tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.govrsc.org This preference is often attributed to the repulsion between the lone pairs of the adjacent nitrogen atoms (N1 and N2) in the 1H tautomer, which destabilizes it relative to the 2H form. researchgate.net

When a substituent is introduced, the relative stability of the tautomers can be affected. For this compound, the relevant tautomeric equilibrium would be with 1-(chloromethyl)-1H-1,2,3-triazole and 3-(chloromethyl)-1H-1,2,3-triazole (which is equivalent to 1-(chloromethyl)-1H-1,2,3-triazole due to symmetry in the parent anion). Theoretical calculations on N-(alpha-aminoalkyl)-1,2,3-triazoles have shown that they predominantly exist as the 2-substituted isomers. researchgate.net However, it was also noted that electron-attracting substituents on the nitrogen tend to increase the proportion of the 1-isomer. researchgate.net

Given that the chloromethyl group is electron-withdrawing, it would be necessary to perform specific DFT or ab initio calculations to definitively determine the relative energies of the 1-(chloromethyl) and 2-(chloromethyl) tautomers. These calculations would involve optimizing the geometry of each tautomer and comparing their total electronic energies. Despite the electron-withdrawing nature of the substituent, the inherent stability of the 2H-triazole core suggests that this compound is likely to be the thermodynamically preferred isomer, though the energy difference with the 1H-isomer might be reduced compared to the unsubstituted parent triazole.

Energy Calculations for 1H- and 2H-1,2,3-Triazole Tautomers

The 1,2,3-triazole ring exists in two primary tautomeric forms: 1H-1,2,3-triazole and 2H-1,2,3-triazole. Determining their relative stability is crucial for understanding their chemical behavior. High-level computational methods have been employed to calculate the precise energies and structures of these tautomers.

Detailed studies using millimeter-wave spectroscopy combined with coupled-cluster calculations (specifically, CCSD(T)/cc-pCVTZ) have provided highly accurate semi-experimental equilibrium (reSE) structures for both tautomers. mdpi.comresearchgate.net These investigations have established that in the gas phase, the 2H-1,2,3-triazole tautomer is more stable than the 1H form. mdpi.com The energy difference is estimated to be approximately 3.5–4.5 kcal/mol. mdpi.com This finding is supported by other quantum mechanical calculations, including ab initio studies at various levels of theory, which consistently show the 2H form to be the most stable tautomer in the gas phase. nih.gov

The structural parameters for these tautomers have been determined with high precision. For the 1H tautomer, bond distances are determined to within 0.0008 Å and angles to within 0.2°. mdpi.comresearchgate.net The precision for the 2H tautomer is slightly lower for bond distances (≤ 0.0015 Å) but similar for bond angles (<0.2°). mdpi.comresearchgate.net These calculations provide a "best theoretical estimate" (BTE) that shows exceptional agreement with the semi-experimental structures. mdpi.com

| Tautomer | Relative Stability (Gas Phase) | Computational Method |

| 2H-1,2,3-triazole | More stable by ~3.5-4.5 kcal/mol mdpi.com | CCSD(T)/cc-pCVTZ mdpi.comresearchgate.net |

| 1H-1,2,3-triazole | Less stable | CCSD(T)/cc-pCVTZ mdpi.comresearchgate.net |

Influence of Solvents on Tautomeric Equilibria

The tautomeric equilibrium of 1,2,3-triazole is highly sensitive to its environment, particularly the solvent. While the 2H-tautomer is more stable in the gas phase, this preference can be inverted in solution. Computational and experimental studies show that the equilibrium shifts to favor the 1H-1,2,3-triazole tautomer in polar solvents. mdpi.com

Specifically, in aqueous solutions, the 2H-tautomer is favored, but only by a factor of about two. acs.orgnih.gov This represents a significant shift from the gas-phase equilibrium. The stabilization of the 1H tautomer in polar environments is attributed to its larger dipole moment compared to the 2H form, leading to more favorable solute-solvent interactions. mdpi.com

Computational approaches, such as free energy perturbation methods combined with molecular dynamics simulations, have been used to model the influence of water. nih.gov These simulations confirm the inversion of tautomer populations when moving from the gas phase to an aqueous solution, highlighting the critical role of solvent effects in determining the predominant tautomeric form. nih.gov The ability of the solvent to form hydrogen bonds has also been noted as a factor that dramatically influences the tautomerization process. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions involving 1,2,3-triazoles. The most studied reaction is the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which is the primary route for synthesizing the triazole ring. Density Functional Theory (DFT) is the most common tool for these investigations. rsc.orgmdpi.comresearchgate.net

Studies have detailed the uncatalyzed Huisgen cycloaddition, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the ruthenium-catalyzed version (RuAAC).

Uncatalyzed Reaction : DFT calculations show the uncatalyzed reaction proceeds through a one-step, synchronous but asynchronous mechanism with a high activation energy barrier, explaining the need for thermal conditions. rsc.org

Copper(I)-Catalyzed Reaction (CuAAC) : The presence of a copper(I) catalyst dramatically alters the mechanism. Calculations indicate that the reaction becomes a polar, stepwise process with a significantly lower activation barrier. rsc.orgmdpi.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide via a six-membered cupracycle intermediate. mdpi.comnih.gov

Ruthenium-Catalyzed Reaction (RuAAC) : For the RuAAC reaction, which yields the 1,5-disubstituted triazole, DFT calculations suggest a mechanism involving oxidative coupling followed by a rate-determining reductive elimination step. researchgate.net

Prediction and Validation of Transition States

A key aspect of mechanistic modeling is the prediction of transition state (TS) structures and their corresponding activation energies (barriers). For the azide-alkyne cycloaddition, DFT calculations have been used to predict the activation barriers for different regioisomeric pathways (1,4- vs. 1,5-addition). acs.orgrsc.org

The validation of these computationally predicted transition states is achieved by comparing the calculated outcomes with experimental results.

Regioselectivity : DFT calculations for the RuAAC reaction have successfully reproduced the experimentally observed regioselectivity, providing strong support for the proposed mechanistic pathway and its associated transition states. researchgate.net Similarly, for strain-promoted cycloadditions, DFT calculations correctly predict the regiochemistry, which was then confirmed by experimental work. acs.org

Spectroscopic Evidence : In some cases, computationally predicted intermediates along the reaction pathway have been validated by experimental evidence. For example, 1H-NMR analysis has confirmed the existence of a methylene-1,2,3-triazoline intermediate that was predicted by DFT calculations for an azide-allene cycloaddition. mdpi.com

Kinetic Data : The calculated activation barriers can be correlated with experimental reaction rates. The distortion/interaction model, a computational tool, has been used to explain reactivity trends and activation energies that align with experimental observations for the cycloadditions of azides to strained alkynes. acs.org

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products through the transition state. This is often accomplished computationally using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts at a transition state structure and moves downhill in both directions to confirm that the TS connects the correct reactants and products. researchgate.net

For the synthesis of 1,2,3-triazoles, reaction coordinate analysis reveals critical details of the mechanism.

Stepwise vs. Concerted Mechanisms : Analysis of the energy profile for the CuAAC reaction clearly shows a stepwise mechanism, with distinct intermediates and transition states, in contrast to the single transition state of the concerted uncatalyzed reaction. rsc.orgmdpi.com

Rate-Determining Step : By calculating the energies of all intermediates and transition states along the reaction coordinate, the highest energy barrier can be identified, which corresponds to the rate-determining step of the reaction. For the CuAAC reaction, the cyclization step is often the rate-determining one, whereas for the RuAAC reaction, it is the final reductive elimination step. mdpi.comresearchgate.net

Distortion/Interaction Model : This specific type of analysis dissects the activation energy along the reaction coordinate into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. This has revealed that differences in reactivity are often more related to differences in distortion energies than to the stability of the reactants or products. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies Focused on Chemical Reactivity or Physical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their properties, such as chemical reactivity or biological activity. mjcce.org.mksemanticscholar.org For triazole derivatives, QSAR studies are widely used to guide the design of new compounds with desired activities. While many studies focus on biological endpoints (e.g., antifungal, anticancer), these activities are fundamentally governed by the compounds' physicochemical properties and chemical reactivity. nih.govacs.org

The core principle of QSAR is that the properties of a molecule are a function of its structure. Descriptors are numerical values that encode structural features. These can include:

Physicochemical Properties : Such as hydrophobicity (logP), molar refractivity, surface tension, and dipole moment. mjcce.org.mksemanticscholar.org

Electronic Descriptors : Derived from quantum chemical calculations, such as HOMO-LUMO energies (related to chemical reactivity), atomic charges, and electrostatic potentials. nih.gov

Steric and Topological Descriptors : That describe the size, shape, and connectivity of the molecule.

A QSAR study on 1,2,4-triazole (B32235) derivatives used physicochemical descriptors like surface tension and index of refraction to build regression models for antibacterial activity. mjcce.org.mksemanticscholar.org Such models demonstrate how physical properties directly influence a molecule's biological function.

Three-Dimensional QSAR (3D-QSAR) Modeling Approaches

Three-dimensional QSAR (3D-QSAR) is an advanced QSAR method that analyzes the steric and electrostatic fields surrounding a set of aligned molecules. nih.gov The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide intuitive 3D contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. nih.gov

Numerous 3D-QSAR studies have been performed on 1,2,3- and 1,2,4-triazole derivatives for various applications. rsc.orgnih.gov

Methodology : A typical 3D-QSAR study involves (i) building a dataset of molecules with known activities, (ii) aligning the molecules based on a common scaffold, (iii) calculating the steric and electrostatic fields around each molecule, and (iv) using statistical methods like Partial Least Squares (PLS) to build a predictive model. nih.gov

Model Validation : The reliability of 3D-QSAR models is assessed through rigorous statistical validation, including the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation using a test set of compounds (pred_r²). nih.gov

Interpretation : The resulting contour maps guide lead optimization. For example, a 3D-QSAR model for anticancer triazole derivatives revealed that specific steric and electrostatic data points were crucial for activity, suggesting where to add or remove bulky or electronegative groups to enhance potency. nih.gov

The table below summarizes the statistical results from a representative 3D-QSAR study on triazole derivatives, demonstrating the predictive power of such models.

| Model Type | q² (Internal Predictivity) | r² (Goodness of Fit) | pred_r² (External Predictivity) | Application |

| CoMFA | 0.60 nih.gov | 0.97 nih.gov | 0.75 nih.gov | Anticancer Activity nih.gov |

| CoMSIA | 0.61 nih.gov | 0.92 nih.gov | 0.86 nih.gov | Anticancer Activity nih.gov |

| kNN-MFA | 0.21 nih.gov | 0.87 nih.gov | 0.84 nih.gov | Anticancer Activity nih.gov |

Applications of 2 Chloromethyl 2h 1,2,3 Triazole As a Versatile Chemical Building Block and in Advanced Materials

Role as a Key Intermediate in Complex Organic Synthesis

The unique structural features of 2-(chloromethyl)-2H-1,2,3-triazole make it a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of the 2H-1,2,3-triazole moiety into a variety of organic scaffolds, enabling the exploration of new chemical space and the development of novel compounds with diverse properties.

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems.nih.gov

This compound serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic systems. The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the 2H-1,2,3-triazole core into larger, more complex heterocyclic structures. This approach has been utilized in the construction of various fused and linked heterocyclic systems. researchgate.netclockss.org The synthesis of such compounds is of significant interest due to the prevalence of nitrogen-containing heterocycles in pharmaceuticals, agrochemicals, and materials science. nih.govcapes.gov.br

The general strategy involves the reaction of this compound with a suitable nucleophile, which can be part of another heterocyclic ring or a precursor that undergoes subsequent cyclization. This modular approach allows for the systematic variation of the substituents on both the triazole ring and the other heterocyclic components, facilitating the exploration of structure-activity relationships. researchgate.netnih.gov

For instance, the reaction of this compound with amino-substituted heterocycles can lead to the formation of novel triazole-fused or triazole-linked heterocyclic systems. researchgate.net These reactions often proceed under mild conditions and can be adapted for the synthesis of a library of related compounds. The resulting heterocyclic systems can exhibit a range of biological activities and material properties, depending on the specific combination of heterocyclic rings. nih.govcapes.gov.br

Component in the Construction of Functionalized Molecular Libraries.nih.govnih.gov

The utility of this compound extends to the construction of functionalized molecular libraries for high-throughput screening and drug discovery. nih.govnih.gov Its ability to participate in reliable and efficient chemical transformations makes it an ideal building block for combinatorial chemistry. nih.gov By reacting this compound with a diverse set of reactants, large libraries of compounds containing the 2H-1,2,3-triazole motif can be rapidly synthesized. nih.govnih.gov

This approach often leverages the principles of "click chemistry," where the triazole ring is formed in a highly efficient and regioselective manner. nih.govmdpi.com While this compound itself is a pre-formed triazole, its chloromethyl group allows for subsequent diversification reactions. This two-stage strategy, involving the initial formation of the triazole followed by functionalization via the chloromethyl group, provides a powerful platform for generating molecular diversity. nih.govnih.gov

The resulting libraries of triazole-containing compounds can be screened for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The structural diversity of these libraries increases the probability of identifying novel hit compounds that can be further optimized into lead candidates for drug development. nih.gov

Utilization as an Isosteric Replacement in Molecular Design.researchgate.netmdpi.com

In medicinal chemistry, the concept of isosteric replacement is a powerful tool for optimizing the properties of drug candidates. researchgate.net Isosteres are atoms or groups of atoms that have similar steric and electronic properties, and their substitution can lead to improved potency, selectivity, or pharmacokinetic profiles. The 1,2,3-triazole ring, including the 2H-isomer, is recognized as a valuable bioisostere for various functional groups, most notably the amide bond. researchgate.netnih.govnih.gov

The 2H-1,2,3-triazole moiety possesses several features that make it an attractive amide isostere. It is metabolically stable, capable of participating in hydrogen bonding and dipole-dipole interactions, and its geometry can mimic the trans-conformation of an amide bond. nih.govacs.orgflemingcollege.ca The use of this compound allows for the incorporation of this isosteric unit into a molecule, potentially leading to enhanced biological activity and improved drug-like properties. researchgate.netnih.gov

For example, replacing an amide linkage in a peptide or small molecule with a 2H-1,2,3-triazole ring can improve its resistance to enzymatic degradation, thereby increasing its in vivo half-life. rsc.org Furthermore, the unique electronic properties of the triazole ring can lead to altered binding interactions with the target protein, potentially resulting in increased potency or a modified pharmacological profile. nih.govacs.org The versatility of this compound as a synthon for this isosteric unit makes it a valuable tool in rational drug design. researchgate.netflemingcollege.ca

Applications in Chemical Biology beyond Direct Bioactivity

Beyond its role as a core scaffold in bioactive molecules, this compound and its derivatives have found important applications as tools in chemical biology for studying and manipulating biological systems.

Reagents for Site-Selective Chemical Modification (e.g., protein modification, post-translational modification mimics).nih.gov